5'-S-Butyl-5'-thioadenosine

Description

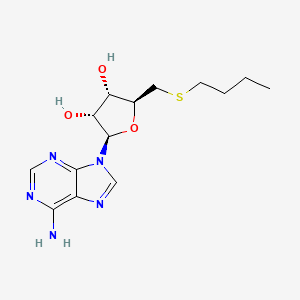

Structure

2D Structure

3D Structure

Properties

CAS No. |

38716-39-1 |

|---|---|

Molecular Formula |

C14H21N5O3S |

Molecular Weight |

339.42 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(butylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H21N5O3S/c1-2-3-4-23-5-8-10(20)11(21)14(22-8)19-7-18-9-12(15)16-6-17-13(9)19/h6-8,10-11,14,20-21H,2-5H2,1H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

YIZBUJZFFMODRY-IDTAVKCVSA-N |

Isomeric SMILES |

CCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Approaches for 5 S Butyl 5 Thioadenosine and Its Analogues

Methodologies for 5'-S-Thioadenosine Core Synthesis

The construction of the 5'-S-thioadenosine scaffold is a critical step in the synthesis of 5'-S-butyl-5'-thioadenosine and its derivatives. The primary approaches involve the introduction of the sulfur-containing moiety at the 5'-position of the ribose ring.

Direct Alkylation Strategies

A plausible and direct method for the synthesis of 5'-S-alkyl-5'-thioadenosine derivatives involves the S-alkylation of a 5'-mercaptoadenosine precursor. This strategy relies on the nucleophilicity of the thiol group, which can readily react with an appropriate alkylating agent, such as butyl bromide or iodide, to form the desired thioether linkage. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the thiol, thereby increasing its reactivity.

While specific literature detailing the direct butylation of 5'-mercaptoadenosine is not prevalent, the general principles of thiol alkylation are well-established in organic synthesis. The hypothetical reaction would proceed as follows:

Reaction Scheme for Direct Alkylation:

For this reaction to be effective, appropriate protection of the hydroxyl groups on the ribose ring and the exocyclic amino group of the adenine (B156593) base may be necessary to prevent side reactions.

Nucleophilic Substitution Approaches at the 5'-Position

A more commonly employed and versatile strategy for the synthesis of the 5'-S-thioadenosine core is through nucleophilic substitution at the 5'-position of a suitably activated adenosine (B11128) derivative. This approach involves the displacement of a good leaving group at the 5'-position by a sulfur nucleophile, such as butylthiolate.

A widely used precursor for this purpose is 5'-O-tosyladenosine. The tosyl group is an excellent leaving group, facilitating the SN2 reaction with the incoming nucleophile. The synthesis of this compound via this route would involve two key steps:

Tosylation of Adenosine: The primary hydroxyl group at the 5'-position of adenosine is selectively activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Protection of the 2' and 3'-hydroxyl groups, often as an isopropylidene acetal, is typically required to ensure selectivity for the 5'-position.

Nucleophilic Displacement: The resulting 5'-O-tosyladenosine is then treated with sodium or potassium butylthiolate. The thiolate anion acts as a potent nucleophile, displacing the tosylate group to form the desired this compound.

General Reaction Scheme:

Other leaving groups, such as mesylates and triflates, can also be employed at the 5'-position to facilitate the nucleophilic substitution.

Preparation of Thioadenosine Precursors

The successful synthesis of this compound and its analogues is contingent on the availability of key precursors.

5'-O-Tosyladenosine: As mentioned, this is a pivotal intermediate for nucleophilic substitution reactions. Its synthesis from adenosine is a well-documented procedure involving the protection of the vicinal diols at the 2' and 3' positions, followed by selective tosylation of the 5'-hydroxyl group.

5'-Mercaptoadenosine: This precursor is essential for direct alkylation strategies. It can be prepared from an adenosine derivative with a suitable leaving group at the 5'-position, such as 5'-O-tosyladenosine or a 5'-halogenated adenosine. Reaction with a sulfur nucleophile, like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, can yield the desired 5'-mercaptoadenosine.

Targeted Functionalization and Derivative Preparation for Structure-Activity Relationship Studies

To explore the biological activities of this compound, a variety of analogues are synthesized and evaluated. These modifications are typically focused on the S-alkyl moiety and the adenine ring to probe the structural requirements for optimal interaction with biological targets.

Modifications of the S-Alkyl Moiety

The nature of the S-alkyl group at the 5'-position can significantly influence the biological profile of the molecule. SAR studies often involve the synthesis of a series of analogues with varying alkyl chains to investigate the effects of chain length, branching, and the presence of functional groups. By systematically altering the butyl group, researchers can gain insights into the steric and electronic requirements of the binding site.

Table 1: Examples of S-Alkyl Modifications for SAR Studies

| Modification of Butyl Group | Rationale |

| Shorter alkyl chains (e.g., methyl, ethyl, propyl) | To probe the effect of chain length on activity. |

| Longer alkyl chains (e.g., pentyl, hexyl) | To explore the hydrophobic pocket of the binding site. |

| Branched alkyl chains (e.g., isobutyl, sec-butyl, tert-butyl) | To investigate the steric tolerance of the binding site. |

| Introduction of functional groups (e.g., hydroxyl, amino, halo) | To introduce new interactions (e.g., hydrogen bonding) and modulate physicochemical properties. |

| Cyclic alkyl groups (e.g., cyclobutyl, cyclopentyl) | To introduce conformational rigidity. |

Adenine Ring Modifications

The adenine moiety offers several positions for modification to fine-tune the biological activity and selectivity of 5'-S-thioadenosine analogues. Common modifications are made at the N6 and C2 positions of the purine (B94841) ring.

N6-Position: The exocyclic amino group at the N6-position is a common site for substitution. A variety of N6-substituted analogues, including N6-alkyl, N6-cycloalkyl, and N6-benzyl derivatives, have been synthesized. These modifications can significantly impact the affinity and efficacy of the compounds at various receptors.

C2-Position: Substitution at the C2-position of the adenine ring has also proven to be a fruitful strategy for modulating biological activity. The introduction of small alkyl, halo, or alkyne groups at this position can lead to enhanced potency and selectivity.

Table 2: Examples of Adenine Ring Modifications for SAR Studies

| Position of Modification | Type of Substituent | Potential Impact |

| N6 | Alkyl, Cycloalkyl, Arylalkyl | Modulates receptor affinity and selectivity. |

| C2 | Halogen, Alkyl, Thioether | Can enhance binding affinity and influence agonist/antagonist profile. |

| C8 | Alkyl, Halogen | Can alter the syn/anti conformation of the nucleoside. |

The systematic synthesis and biological evaluation of these derivatives are crucial for elucidating the SAR and for the rational design of more potent and selective analogues of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 5'-S-alkyl-5'-thioadenosine analogues, characteristic signals are expected for the protons of the adenine base, the ribose sugar moiety, and the S-alkyl group. For instance, the anomeric proton (H-1') of the ribose typically appears as a distinct doublet at a downfield chemical shift. The protons of the alkyl chain (e.g., butyl group) would exhibit characteristic multiplets and chemical shifts depending on their position relative to the sulfur atom.

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment. The chemical shifts of the carbons in the purine ring, the ribose unit, and the S-alkyl chain are diagnostic.

2D NMR Techniques: To definitively assign all proton and carbon signals, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.

HSQC spectra correlate directly bonded proton and carbon atoms. nih.gov

HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between different parts of the molecule, such as the linkage of the butylthio group to the 5'-position of the ribose sugar and the attachment of the adenine base to the anomeric carbon. nih.gov

Illustrative NMR Data for 5'-S-methyl-5'-thioadenosine (in DMSO-d₆) nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adenine | ||

| H-2 | 8.15 | 152.38 |

| H-8 | 8.36 | 139.76 |

| C-4 | 149.0 | |

| C-5 | 119.2 | |

| C-6 | 156.1 | |

| Ribose | ||

| H-1' | 5.89 (d) | 87.14 |

| H-2' | 4.75 | 72.38 |

| H-3' | 4.15 | 72.37 |

| H-4' | 4.03 | 83.50 |

| H-5'a | 2.87 | 35.86 |

| H-5'b | 2.80 | |

| S-Methyl | ||

| S-CH₃ | 2.02-2.09 (s) | 15.27 |

This data is for 5'-S-methyl-5'-thioadenosine and is presented as a representative example of the type of data obtained for 5'-S-alkyl-5'-thioadenosine analogues.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a very accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). nih.govnih.gov This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. The molecular weight of this compound (C₁₄H₂₁N₅O₃S) is 339.1365 g/mol .

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. nih.gov For 5'-S-alkyl-5'-thioadenosine analogues, characteristic fragmentation patterns are observed. These typically include:

Cleavage of the glycosidic bond, resulting in a fragment corresponding to the adenine base.

Fragmentation of the ribose sugar.

Cleavage of the C-S bond, leading to fragments related to the thioalkyl moiety.

Illustrative Mass Spectrometry Data for 5'-S-methyl-5'-thioadenosine massbank.jpmassbank.jp

| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |

| LC-ESI-QQ-MS/MS | 298 ([M+H]⁺) | 163, 136, 119 | Fragmentation of the ribose and loss of the S-methyl group. The ion at m/z 136 corresponds to the protonated adenine base. |

This data is for 5'-S-methyl-5'-thioadenosine and serves as an example of the fragmentation patterns expected for 5'-S-alkyl-5'-thioadenosine analogues.

X-ray Crystallography

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data can be used to determine the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and stereochemistry. While not always feasible if the compound does not crystallize well, it is considered the gold standard for structural elucidation.

Involvement in Key Metabolic Pathways

Role in the Methionine Salvage Pathway (MTA Cycle)

The methionine salvage pathway, also known as the MTA cycle, is a crucial metabolic route responsible for recycling the sulfur and portions of the carbon skeleton from 5'-methylthioadenosine (MTA) to regenerate the essential amino acid methionine. This pathway is vital for sustaining the supply of methionine for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor.

The entry point and rate-limiting step of this pathway is the cleavage of MTA by the enzyme 5'-methylthioadenosine phosphorylase (MTAP). This enzyme catalyzes the reversible phosphorolysis of MTA, yielding adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). The MTR-1-P is then further metabolized through a series of enzymatic steps to eventually reform methionine.

While research on 5'-S-Butyl-5'-thioadenosine is not as extensive as for its natural methyl analog, studies on various 5'-alkylthioadenosine analogs reveal that the substrate specificity of MTAP is not strictly limited to the methyl group. Research has shown that analogs with larger alkyl groups, such as 5'-ethylthioadenosine and 5'-n-propylthioadenosine, can also serve as substrates for MTAP. For instance, studies on MTAP purified from human lymphocytes demonstrated that several structural analogs of MTA could act as alternative substrates for the enzyme, with Km values in a similar micromolar range to MTA itself. nih.gov This suggests that the enzyme's active site can accommodate alkyl chains larger than a methyl group.

Based on the enzymatic activity observed with closely related analogs, it is inferred that this compound can also act as a substrate for MTAP. Upon cleavage by MTAP, it would yield adenine and 5-butylthioribose-1-phosphate. The liberation of adenine directly links the compound to purine (B94841) salvage, while the resulting butylthioribose-1-phosphate would enter the subsequent steps of the salvage pathway.

| Compound | Enzyme Interaction | Finding |

| 5'-methylthioadenosine (MTA) | Substrate for MTAP | The natural substrate, cleaved to adenine and MTR-1-P, initiating the salvage pathway. nih.gov |

| 5'-ethylthioadenosine | Substrate for MTAP | Serves as an alternative substrate, indicating tolerance for larger alkyl groups. |

| 5'-n-propylthioadenosine | Substrate for MTAP | Also functions as a substrate for the enzyme. |

| 5'-isobutylthioadenosine | Substrate for MTAP | This structural isomer of the butyl analog is a known substrate for MTAP. |

Interplay with the S-Adenosylmethionine (SAM) Cycle and Transmethylation Reactions

The S-Adenosylmethionine (SAM) cycle is central to a vast number of cellular processes, primarily through its role in providing methyl groups for transmethylation reactions. In this cycle, SAM donates its activated methyl group to various acceptors, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

SAH is a potent product inhibitor of most methyltransferases, and its accumulation can severely impede cellular methylation. Therefore, its efficient removal is critical for maintaining metabolic homeostasis. The enzyme S-adenosylhomocysteine hydrolase (SAH hydrolase) is solely responsible for this function, catalyzing the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine.

A significant interaction of this compound's structural isomer, 5'-isobutylthioadenosine, has been identified with this crucial regulatory enzyme. Research has demonstrated that 5'-isobutylthioadenosine causes an enzyme-activated, irreversible inhibition of SAH hydrolase. This potent inhibition leads to the accumulation of SAH within the cell. The resulting increase in intracellular SAH concentrations competitively inhibits SAM-dependent methyltransferases, effectively shutting down a wide range of essential transmethylation reactions. nih.govfrontiersin.org

Given this powerful effect by a closely related isomer, this compound is predicted to have a profound impact on the SAM cycle. By inhibiting SAH hydrolase, it disrupts the delicate balance of the SAM/SAH ratio, a critical indicator of the cell's methylation capacity. This disruption represents a significant interplay with the SAM cycle, leading to widespread hypomethylation and affecting numerous downstream cellular functions.

| Enzyme | Interacting Compound (Analog) | Effect | Consequence for Pathway |

| S-adenosylhomocysteine hydrolase (SAH hydrolase) | 5'-isobutylthioadenosine | Enzyme-activated irreversible inhibition | Accumulation of S-adenosylhomocysteine (SAH) |

| SAM-dependent Methyltransferases | S-adenosylhomocysteine (SAH) | Potent product inhibition | Widespread suppression of transmethylation reactions |

Influence on Purine Metabolism and Salvage Pathways

Cellular purine nucleotides, the building blocks of DNA and RNA, are synthesized through two primary routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-formed purine bases. The salvage pathway is energetically more efficient and plays a vital role in cellular economy.

The metabolism of this compound is directly linked to the purine salvage pathway through the action of 5'-methylthioadenosine phosphorylase (MTAP). As discussed, when MTAP cleaves this compound, it releases the free purine base, adenine. nih.govnih.gov

This liberated adenine is a direct substrate for the enzyme adenine phosphoribosyltransferase (APRT). APRT is a key enzyme in the purine salvage pathway that catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP). nih.govwikipedia.orgresearchgate.net AMP is a central purine ribonucleotide that can be readily phosphorylated to ADP and ATP or converted into other essential purine nucleotides.

Therefore, the primary influence of this compound on purine metabolism is its function as a precursor for salvaged adenine. By serving as a substrate for MTAP, it provides a direct influx of adenine into the APRT-mediated salvage pathway, contributing to the cellular pool of adenylate nucleotides. This connection underscores the integration of the methionine and purine salvage pathways, where the breakdown of a thio-nucleoside directly fuels the synthesis of essential genetic and energetic molecules. nih.govresearchgate.net

Molecular and Cellular Biological Effects

Induction of Programmed Cell Death Pathways

There is no available research that specifically investigates the capacity of 5'-S-Butyl-5'-thioadenosine to induce programmed cell death pathways, such as apoptosis, in eukaryotic cells.

Regulation of Gene Expression Profiles

The impact of this compound on the regulation of gene expression profiles in mammalian systems has not been documented in the available scientific research.

Influence on Cellular Differentiation Processes

Specific studies detailing the influence of this compound on the processes of cellular differentiation are not present in the current body of scientific literature. While some nucleoside analogues are known to affect differentiation, the role of this particular compound remains uninvestigated. nih.gov

Effects on Immune Cell Functions, including Natural Killer (NK) Cell Activation and T Cell Responses

There is no direct research available on the specific effects of this compound on the functions of immune cells. Consequently, its role in processes such as Natural Killer (NK) cell activation and T cell responses has not been characterized. Studies on the related metabolite MTA have shown it can inhibit T cell and NK cell functions, but similar investigations for the butyl derivative have not been published. nih.govmdpi.comnih.govnih.gov

Pre Clinical Therapeutic Potential and Mechanistic Insights

Strategies for Targeting Methylthioadenosine Phosphorylase (MTAP)-Deficient Cancers

Approximately 15% of all cancers exhibit a deletion of the MTAP gene, which is located on chromosome 9p21. nih.gov This deletion often occurs alongside the loss of the neighboring tumor suppressor gene, CDKN2A. nih.govfrontiersin.org MTAP is a crucial enzyme in the methionine salvage pathway, responsible for the phosphorolysis of MTA to adenine (B156593) and 5-methylthioribose-1-phosphate. frontiersin.orgresearchgate.net The absence of MTAP in cancer cells leads to an accumulation of MTA, creating a unique metabolic state that can be therapeutically exploited. nih.govfrontiersin.org

The accumulation of MTA in MTAP-deficient cancer cells creates a state of synthetic lethality, where the cancer cells become highly dependent on other metabolic pathways for survival. One of the most promising synthetic lethal targets in MTAP-deficient cancers is Protein Arginine Methyltransferase 5 (PRMT5). nih.govfrontiersin.orgresearchgate.net MTA is a natural inhibitor of PRMT5, and its accumulation in MTAP-deleted cells leads to a hypomorphic state of PRMT5 activity. frontiersin.org This makes the cancer cells particularly vulnerable to further inhibition of PRMT5. frontiersin.org

Another key target in this synthetic lethal relationship is Methionine Adenosyltransferase 2A (MAT2A), an enzyme essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including those catalyzed by PRMT5. nih.govresearchgate.net Inhibiting MAT2A in MTAP-deficient cells, which already have compromised PRMT5 activity, can lead to potent and selective cancer cell death. nih.govresearchgate.net This approach has led to the development of targeted therapies like MRTX9768, an inhibitor designed to bind the PRMT5-MTA complex selectively in MTAP-deleted tumors. youtube.com

A novel strategy for treating MTAP-deficient cancers involves a chemoprotective approach that leverages the enzymatic activity of MTAP in normal, healthy cells. This strategy involves the co-administration of a nucleobase analogue (NBA) chemotherapeutic with an MTA analogue. In a pre-clinical study, the MTA analogue 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) was identified as a substrate for MTAP. researchgate.netnih.govbiorxiv.org

In MTAP-expressing (normal) cells, m-APTA is converted to adenine. researchgate.netnih.govbiorxiv.org This process consumes phosphoribosyl pyrophosphate (PRPP), a crucial substrate for the activation of NBA drugs like 5-fluorouracil (5-FU). The depletion of PRPP in normal cells limits the conversion of 5-FU into its toxic nucleotide forms, thereby protecting these cells from the drug's cytotoxic effects. researchgate.net Conversely, in MTAP-deficient cancer cells, m-APTA is not metabolized, and thus does not interfere with the anti-tumor activity of 5-FU. researchgate.netnih.govbiorxiv.org Pre-clinical models have shown that m-APTA can selectively protect hosts from 5-FU-induced toxicity, such as anemia, without compromising the drug's efficacy against MTAP-deficient bladder cancer. researchgate.netnih.gov

Anti-bacterial Applications via Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in a population-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance. researchgate.netmicrobiologyjournal.orgnih.govmdpi.com A key enzyme in the QS pathway of many bacteria is 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). researchgate.netnih.gov MTAN is involved in the recycling of adenine and the synthesis of autoinducers, which are the signaling molecules for QS. nih.gov

| Compound | Bacterial Strain | IC50 (nM) |

|---|---|---|

| MT-DADMe-Immucillin-A | Vibrio cholerae | 27 |

| EtT-DADMe-Immucillin-A | Vibrio cholerae | 31 |

| BuT-DADMe-Immucillin-A | Vibrio cholerae | 6 |

| MT-DADMe-Immucillin-A | Escherichia coli O157:H7 | 600 |

| BuT-DADMe-Immucillin-A | Escherichia coli O157:H7 | 125 |

Anti-viral Activities through S-Adenosylhomocysteine Hydrolase Inhibition

S-Adenosylhomocysteine (SAH) hydrolase is a critical enzyme in cellular methylation reactions. It catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. The inhibition of SAH hydrolase leads to an accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. nih.gov These methyltransferases are essential for the capping of viral mRNA, a process required for the efficient translation of viral proteins and the stability of viral RNA.

Novel 5'-thioadenosine derivatives, including 5'-S-vinyl-5'-thioadenosine, 5'-S-ethynyl-5'-thioadenosine, and 5'-S-cyano-5'-thioadenosine, have been synthesized and shown to be time- and concentration-dependent inactivators of SAH hydrolase. nih.gov The inactivation of the enzyme by these compounds was associated with a partial depletion of its NAD+ content. nih.gov

The antiviral activity of these compounds has been evaluated in pre-clinical models. Significant antiviral effects were observed with 5'-S-vinyl-5'-thioadenosine against Vaccinia virus, Junin virus, and Tacaribe virus. nih.gov This suggests that targeting SAH hydrolase with 5'-thioadenosine derivatives is a viable strategy for the development of broad-spectrum antiviral agents.

Development of Analogue Libraries for Enhanced Bioactivity and Selectivity

The development of analogue libraries has been a crucial strategy for optimizing the bioactivity and selectivity of 5'-thioadenosine derivatives. A notable example is the development of DADMe-Immucillin-A analogues, which are transition-state analogues that mimic the ribocation-like transition state of N-ribosyltransferases. nih.govpnas.org These compounds have been designed to inhibit enzymes like bacterial MTAN and human MTAP. nih.govresearchgate.net

By systematically modifying the 5'-substituent of the DADMe-Immucillin-A scaffold, researchers have been able to probe the active site of target enzymes and enhance binding affinity. For instance, in the case of Mycobacterium tuberculosis MTAN (Rv0091), a series of DADMe-Immucillins with different 5'-thio substituents were synthesized and characterized. nih.gov Among these, hexylthio-DADMe-Immucillin-A was found to be a highly potent inhibitor with a dissociation constant of 87 pM. nih.gov

Similarly, for human MTAP, the development of second-generation transition-state analogues like methylthio-DADMe-Immucillin-A (MTDIA) has led to inhibitors with picomolar affinity. researchgate.netresearchgate.net Further modifications to the 5'-substituent, such as the replacement of the methylthio group with a p-chlorophenylthio group (pClPhT-DADMe-ImmA), resulted in an even tighter binding inhibitor with a dissociation constant of 10 pM. researchgate.net This highlights the power of analogue library development in fine-tuning inhibitor potency and selectivity.

| Compound | Kd (pM) |

|---|---|

| MT-Immucillin-A | 1000 |

| Methylthio-DADMe-Immucillin-A (MTDIA) | 86-90 |

| p-Chlorophenylthio-DADMe-Immucillin-A (pClPhT-DADMe-ImmA) | 10 |

Efficacy Demonstrations in Pre-clinical In Vitro Models

The therapeutic potential of 5'-S-Butyl-5'-thioadenosine and its analogues has been substantiated through numerous efficacy demonstrations in pre-clinical in vitro models. These studies have provided crucial data on the potency and mechanism of action of these compounds.

For the targeting of MTAP-deficient cancers, the chemoprotective agent m-APTA was shown to selectively protect MTAP-expressing cells from 5-FU toxicity in isogenic cell lines, while not interfering with the cytotoxicity of 5-FU in their MTAP-deficient counterparts. nih.gov

Furthermore, the development of DADMe-Immucillin-A analogues has yielded inhibitors with exceptional potency against their target enzymes. For example, hexylthio-DADMe-Immucillin-A exhibited a dissociation constant of 87 pM for M. tuberculosis MTAN. nih.gov In the case of human MTAP, MTDIA and pClPhT-DADMe-ImmA displayed dissociation constants of 90 pM and 10 pM, respectively, demonstrating their high affinity for the target enzyme. researchgate.net These in vitro efficacy data provide a strong rationale for the further pre-clinical and clinical development of these promising therapeutic agents.

Future Research Perspectives and Methodological Advancements

Development of Advanced Analytical Techniques for Intracellular Quantification of Thioadenosine Analogues

A significant hurdle in understanding the precise mechanisms of action of 5'-S-Butyl-5'-thioadenosine is the accurate measurement of its concentration within cells. Future research will necessitate the development and refinement of advanced analytical techniques capable of quantifying thioadenosine analogues at the intracellular level with high sensitivity and specificity.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary method for the quantitative analysis of nucleoside analogues in biological samples. nih.govfrontiersin.org The high sensitivity and selectivity of LC-MS/MS allow for the detection of metabolites in complex matrices. nih.gov For instance, a robust LC-MS/MS method has been developed for the measurement of adenine (B156593) in various plasma samples, achieving a lower limit of quantification of 5.0 nM. frontiersin.org Similarly, methods for the intracellular quantification of other nucleoside analogues, such as adenosine (B11128), guanosine, and inosine nucleotides, have been established. epidstrategies.com These methodologies often involve meticulous sample preparation, including cell lysis and protein precipitation, to ensure accurate measurements. frontiersin.orgoup.com Future efforts should focus on optimizing these protocols specifically for this compound and its potential metabolites, aiming to achieve even lower detection limits and higher throughput.

Another promising avenue is the development of novel fluorescent probes. These probes offer the advantage of visualizing and quantifying analytes in living cells in a non-invasive manner, providing insights into the subcellular distribution and dynamic changes of the target molecule. nih.govnih.gov While fluorescent probes have been successfully developed for the detection of various intracellular thiols, their application to specific thioadenosine analogues like this compound is an area ripe for exploration. nih.govnih.govdntb.gov.ua The design of probes with high selectivity for the thioether moiety of this compound would represent a significant advancement in the field.

| Analytical Technique | Principle | Advantages | Future Directions for this compound |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | High sensitivity, high specificity, and quantitative accuracy. | Development of dedicated protocols with optimized extraction and chromatography for higher throughput and lower detection limits. |

| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon binding to the target analyte. | Real-time imaging in living cells, non-invasive, provides spatial information. | Design of novel probes with high selectivity for the 5'-S-butyl-thioether group to enable dynamic intracellular tracking. |

High-Throughput Screening for Novel this compound Derivatives

The discovery of novel derivatives of this compound with enhanced biological activity or improved pharmacokinetic properties will be greatly accelerated by the implementation of high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid testing of large and diverse chemical libraries to identify "hit" compounds with desired biological effects. epidstrategies.comdntb.gov.uanih.govnih.govuliege.beyoutube.com

Future HTS campaigns could employ a variety of assay formats. Biochemical assays could be designed to measure the inhibition of specific enzymes known to interact with thioadenosine analogues. youtube.com For example, assays targeting methylthioadenosine phosphorylase (MTAP) could be adapted to screen for novel inhibitors among a library of this compound derivatives. oup.com Cell-based assays, on the other hand, can provide a more physiologically relevant context by measuring downstream cellular effects, such as inhibition of cell proliferation or modulation of specific signaling pathways. nih.govnih.gov

A particularly promising approach is fragment-based drug discovery (FBDD), which often complements traditional HTS. nih.gov In this strategy, smaller chemical fragments are screened for binding to a biological target. "Hit" fragments can then be elaborated or linked together to generate more potent lead compounds. A fragment-based approach using 5'-deoxy-5'-thioadenosine as a noncovalent anchor has been successfully demonstrated, providing a proof-of-concept for its application to other adenosine-binding enzymes. nih.gov This strategy could be readily adapted for the discovery of novel this compound derivatives that target a wide range of proteins.

Furthermore, the generation of diverse chemical libraries is crucial for the success of any screening campaign. frontiersin.orgdntb.gov.ua The synthesis of focused libraries of this compound analogues with systematic modifications to the butyl group, the adenine base, and the ribose sugar will be essential for exploring the structure-activity relationship (SAR) and identifying key molecular determinants of biological activity.

Integration of Computational Modeling and Artificial Intelligence in Compound Design and Activity Prediction

The integration of computational modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery and offers immense potential for the design and optimization of this compound derivatives. dntb.gov.ua These in silico approaches can significantly reduce the time and cost associated with traditional drug development by prioritizing the synthesis and testing of compounds with the highest probability of success. epidstrategies.comuliege.beyoutube.com

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. oup.comnih.govnih.gov This method can be used to screen virtual libraries of this compound analogues against the three-dimensional structures of known or putative protein targets. oup.comnih.gov For instance, docking studies have been successfully employed to understand the binding of adenosine analogues to various enzymes and receptors. nih.govnih.govnih.gov Similar approaches can be applied to this compound to identify potential interacting proteins and to guide the design of derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational tool. epidstrategies.comyoutube.com By analyzing the correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can be developed to predict the activity of novel, untested molecules. epidstrategies.comyoutube.comuliege.be These models can help to identify the key physicochemical properties that govern the biological effects of this compound derivatives, thereby informing the design of more potent compounds.

More recently, the application of artificial intelligence, particularly deep learning and generative models, has shown great promise in de novo drug design. nih.govfrontiersin.org AI algorithms can learn from vast datasets of chemical structures and biological activities to generate novel molecular scaffolds with desired properties. nih.govdntb.gov.ua Generative AI could be employed to design novel this compound derivatives that are optimized for specific biological targets or possess desirable pharmacokinetic profiles. The use of AI in drug discovery has already led to the identification of clinical candidates for various diseases, highlighting the transformative potential of this technology. nih.gov

| Computational Approach | Description | Application to this compound |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein target. | Virtual screening of derivative libraries, guiding the design of compounds with enhanced binding affinity. |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Identifying key structural features for activity, prioritizing synthesis of promising derivatives. |

| Artificial Intelligence | Utilizes machine learning to learn from data and generate novel molecular designs. | De novo design of novel this compound derivatives with optimized properties. |

Exploration of Additional Enzymatic Targets and Signaling Pathways

While some research has focused on the interaction of thioadenosine analogues with known enzymes, a comprehensive understanding of the biological targets of this compound is still lacking. Future investigations should aim to identify and validate additional enzymatic targets and elucidate the downstream signaling pathways modulated by this compound.

A primary and well-studied target for related compounds is 5'-methylthioadenosine phosphorylase (MTAP). nih.govfrontiersin.orgnih.govnih.govnih.govdntb.gov.ua This enzyme plays a crucial role in the polyamine biosynthesis pathway by salvaging adenine and methionine from 5'-methylthioadenosine (MTA). nih.govfrontiersin.orgnih.govresearchgate.net Given the structural similarity, it is highly probable that this compound or its derivatives could interact with MTAP, either as a substrate or an inhibitor. oup.comnih.gov The consequences of such an interaction could lead to the modulation of polyamine levels, which are critical for cell proliferation. nih.govfrontiersin.orgyoutube.comnih.gov

Another important enzyme that warrants investigation is S-adenosylhomocysteine (SAH) hydrolase. oup.comuliege.be This enzyme is responsible for the hydrolysis of SAH, a product of S-adenosylmethionine-dependent methylation reactions. Inhibition of SAH hydrolase can lead to the accumulation of SAH, which in turn inhibits methyltransferases, thereby affecting a wide range of cellular processes. Notably, 5'-isobutylthioadenosine, an analogue with a similar butyl side chain, has been shown to be an enzyme-activated irreversible inhibitor of SAH hydrolase. oup.com This finding strongly suggests that this compound could also target this critical enzyme.

Beyond direct enzymatic inhibition, the impact of this compound on intracellular signaling pathways needs to be explored. MTA has been shown to influence key signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways. uliege.be Future studies should investigate whether this compound can similarly modulate these or other signaling networks, which could explain its broader biological effects.

Investigation of Organism-Specific Thioadenosine Metabolism and its Implications for Pathogen Targeting

A fascinating and clinically relevant area of future research is the investigation of differences in thioadenosine metabolism between humans and pathogenic organisms. Exploiting these metabolic distinctions could pave the way for the development of novel anti-infective agents with high selectivity and reduced host toxicity.

The metabolism of 5'-methylthioadenosine (MTA) is known to vary between different organisms. In humans, MTA is primarily metabolized by MTAP. nih.gov However, some bacteria utilize a different enzyme, MTA/S-adenosylhomocysteine (SAH) nucleosidase, to cleave MTA. nih.gov Furthermore, some pathogenic bacteria, such as Escherichia coli and Salmonella Typhimurium, are incapable of salvaging methionine from MTA and instead excrete 5'-methylthioribose. nih.gov These differences in metabolic pathways present a potential therapeutic window for targeting pathogens.

For example, the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, relies on purine (B94841) salvage from the host and possesses a transport system for MTA. nih.gov While it was initially thought that T. brucei recycles MTA to methionine, recent studies have shown this is not the case. nih.gov The unique aspects of thioadenosine metabolism and transport in trypanosomes make the enzymes involved potential targets for the development of novel trypanocidal drugs. dntb.gov.ua Indeed, analogues of MTA have been synthesized and shown to have potent in vitro activity against T. brucei. dntb.gov.ua

Future research should focus on a detailed comparative analysis of the metabolism of this compound in various pathogenic bacteria, fungi, and protozoa versus human cells. Identifying pathogen-specific enzymes that metabolize or are inhibited by this compound or its derivatives could lead to the design of highly selective antimicrobial agents. This approach holds significant promise for addressing the growing challenge of antimicrobial resistance.

| Organism | Key Metabolic Feature | Implication for Pathogen Targeting |

| Humans | MTA metabolized by MTAP. | Potential for targeting MTAP in cancer cells with MTAP deletions. |

| Trypanosoma brucei | Does not recycle MTA to methionine; relies on specific transporters. | Enzymes in the trypanosome's thioadenosine metabolic pathway are potential drug targets. |

| Salmonella Typhimurium | Cannot salvage methionine from MTA; excretes 5'-methylthioribose. | The unique MTA processing pathway could be a target for novel antibacterial agents. |

Q & A

Q. What are the established methods for synthesizing and purifying 5'-S-Methyl-5'-thioadenosine (MTA) in laboratory settings?

MTA is synthesized via a Mitsunobu reaction using acetonide-protected adenosine and thioacetic acid to introduce the thioacetate group, followed by deprotection with TFA/water and methanolic ammonia to yield the free thiol . Purification involves silica gel chromatography, Sephadex LH-20 size exclusion, and HPLC to achieve >97% purity .

Q. How can researchers characterize the purity and structural integrity of MTA post-synthesis?

Key methods include:

Q. What solvent systems are optimal for dissolving MTA in experimental setups?

MTA solubility is highest in DMSO (50 mg/mL, 168.16 mM) followed by DMF (2.5 mg/mL) and water (1 mg/mL). Sonication at 37°C and storage at -20°C in desiccated conditions are recommended to prevent degradation .

Advanced Research Questions

Q. How should researchers design experiments to investigate MTA's inhibitory effects on ThiC synthase activity?

- Use enzyme kinetics assays with purified ThiC and its substrate (4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate).

- Measure IC50 via dose-response curves and analyze inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .

- Validate results with ATP competition assays, as MTA may bind to ATP-dependent active sites .

Q. What strategies resolve contradictions in binding affinity data between ITC and X-ray crystallography studies for MTA?

- Orthogonal validation : Combine ITC (for thermodynamic parameters, KD ≈ 380 μM ) with surface plasmon resonance (SPR) or NMR WaterLOGSY (for binding confirmation ).

- Control for buffer conditions (e.g., Mg²⁺/ATP presence) that may alter protein conformation .

- Compare crystallographic binding modes (e.g., pantothenate synthetase active site ) with molecular docking simulations .

Q. How to optimize MTA's solubility for in vivo pharmacokinetic studies?

- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug design : Modify the thioether group (e.g., esterification) for improved membrane permeability, followed by enzymatic cleavage in target tissues .

Q. What computational approaches validate MTA's binding modes observed in crystallographic studies?

- Perform molecular dynamics (MD) simulations to assess stability of MTA-enzyme complexes (e.g., pantothenate synthetase ).

- Calculate binding free energies (ΔG) using MM-PBSA/GBSA methods to correlate with experimental KD values .

- Use density functional theory (DFT) to analyze electronic interactions at the sulfur-ribose junction .

Q. How to design MTA derivatives for chemoprotection in MTAP-deficient cancers?

- Structural modifications : Introduce aryl groups (e.g., 3-aminophenyl ) or carboxylate moieties to enhance target selectivity.

- Conduct structure-activity relationship (SAR) studies using in vitro cytotoxicity assays (MTT) and in vivo xenograft models.

- Validate efficacy via competitive inhibition of adenosine receptors or SAM-dependent methyltransferases .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for MTA across studies?

Q. Why do inhibition constants (Ki) for MTA vary between enzymatic assays?

- Differences in assay conditions (pH, ionic strength) or enzyme isoforms (e.g., human vs. bacterial ThiC) can alter binding kinetics .

- Use global fitting analysis to reconcile kinetic data across multiple substrate concentrations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.